molecular formula C8H5F3N2S2 B13664469 5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

Cat. No.: B13664469
M. Wt: 250.3 g/mol
InChI Key: DIGPLVUSJJPBIR-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)benzo[d]thiazol-2-amine: Similar structure but lacks the thio group.

    2-Amino-5-trifluoromethylbenzothiazole: Another derivative with similar properties.

    6-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Contains a trifluoromethoxy group instead of trifluoromethylthio.

Uniqueness

5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)

InChI Key

DIGPLVUSJJPBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(S2)N

Origin of Product

United States

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